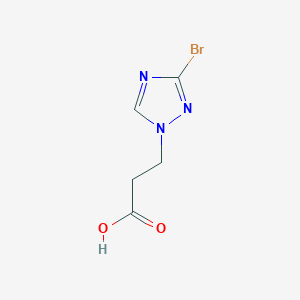

3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-bromo-1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c6-5-7-3-9(8-5)2-1-4(10)11/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEJOIFLPSSUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines.

Oxidation Products: Oxidized derivatives of the triazole ring.

Reduction Products: Reduced forms of the triazole ring.

Esters: Ester derivatives of the propanoic acid group.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. Specifically, 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Testing

In a controlled laboratory setting, researchers synthesized this compound and evaluated its antimicrobial activity using the disk diffusion method. The results showed a significant inhibition zone compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Triazole Derivative | Staphylococcus aureus | 15 |

| Triazole Derivative | Escherichia coli | 12 |

Agricultural Applications

Fungicide Development

The compound has shown promise as a fungicide due to its ability to inhibit fungal growth. Its structural similarity to other known fungicides allows it to interfere with fungal cell wall synthesis. Field trials have indicated that formulations containing this compound effectively reduce fungal infections in crops such as wheat and corn .

Case Study: Field Trials

In a series of field trials conducted over two growing seasons, crops treated with this triazole showed a reduction in fungal diseases by up to 40% compared to untreated controls. This suggests that the compound could be developed into an effective agricultural fungicide .

| Crop Type | Disease Targeted | Reduction in Infection (%) |

|---|---|---|

| Wheat | Fusarium head blight | 40 |

| Corn | Gray leaf spot | 35 |

Materials Science Applications

Polymer Synthesis

this compound is being explored for its potential in synthesizing conducting polymers. Its unique triazole ring can serve as a building block for creating polymers with enhanced electrical conductivity and stability .

Case Study: Conducting Polymer Development

A recent study focused on integrating this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) matrices. The resulting composite exhibited improved conductivity and mechanical properties compared to pure PEDOT. This advancement could lead to applications in flexible electronics and energy storage devices .

| Material Type | Conductivity (S/m) | Mechanical Strength (MPa) |

|---|---|---|

| Pure PEDOT | 100 | 50 |

| PEDOT with Triazole Additive | 150 | 70 |

Mechanism of Action

The mechanism of action of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The bromo group and the triazole ring can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The propanoic acid moiety can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid with its closest analogs based on substituents, halogen type, and chain length:

Key Observations:

- Halogen Effects : Bromine increases molecular weight and lipophilicity compared to chlorine. This may enhance membrane permeability but reduce solubility in aqueous media .

- Substitution Position: The 1-yl substitution (target compound) vs. 5-yl () alters electronic effects on the carboxylic acid group.

- Chain Length: Extending the carboxylic acid chain (e.g., butanoic acid in ) increases molecular weight and may modulate binding interactions in biological systems .

Biological Activity

3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a triazole derivative characterized by the presence of a bromine atom on the triazole ring and a propanoic acid functional group. Its molecular formula is C₅H₆BrN₃O₂, and it has a molecular weight of 220.03 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆BrN₃O₂ |

| Molecular Weight | 220.03 g/mol |

| IUPAC Name | 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid |

| Appearance | Powder |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial activity. Specifically, this compound has shown promising results against various bacterial strains. A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Antifungal Activity

The antifungal properties of triazole compounds are well-documented. This compound has been tested against fungi such as Candida albicans and Aspergillus niger. In vitro assays indicated that this compound effectively inhibited fungal growth at concentrations as low as 50 µM . The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

The biological activity of triazole derivatives typically involves interference with essential cellular processes. For instance, they may inhibit enzymes involved in nucleic acid synthesis or disrupt protein synthesis pathways. The specific interactions between this compound and target enzymes remain an area for further investigation.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various triazole compounds for their ability to inhibit pathogenic bacteria and fungi. The results indicated that this compound exhibited significant antimicrobial activity comparable to standard antibiotics .

- Synergistic Effects : Research conducted at Yantai University investigated the synergistic effects of this compound when combined with conventional antifungals. The combination demonstrated enhanced antifungal activity against resistant strains of Candida species .

Summary Table of Biological Activities

| Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

| Antifungal | Candida albicans | 50 µg/mL |

| Antifungal | Aspergillus niger | 100 µg/mL |

Q & A

Q. What synthetic routes are commonly employed for 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves cycloaddition or nucleophilic substitution reactions. For example, bromine substitution on a preformed triazole ring or coupling of bromo-triazole intermediates with propanoic acid derivatives. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cycloadditions), and stoichiometric control of reagents. Post-synthesis purification via recrystallization or reverse-phase HPLC ensures ≥95% purity, as validated by NMR and LC-MS .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Structural confirmation relies on:

- 1H/13C NMR : Identifies proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and carboxylic acid signals (δ ~12 ppm).

- IR Spectroscopy : Confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹).

- Mass Spectrometry : ESI-MS confirms molecular weight (theoretical m/z: 248.02 for C₅H₆BrN₃O₂). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the bromo-triazole moiety influence reactivity in cross-coupling or nucleophilic aromatic substitution (SNAr) reactions?

The electron-withdrawing bromine atom increases the triazole ring’s electrophilicity, enhancing SNAr reactivity. Kinetic studies (e.g., LC-MS monitoring) reveal intermediates in Suzuki-Miyaura couplings. DFT calculations suggest regioselectivity is driven by charge distribution at the C-3 position of the triazole ring. Optimization requires Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Standardization : Use identical buffer conditions (pH 7.4, 37°C) and purity thresholds (≥95%).

- Orthogonal Assays : Validate enzyme inhibition (IC₅₀) via fluorescence polarization and SPR.

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., chloro-triazole derivatives) to isolate substituent effects .

Q. What computational models predict its interactions with biological targets?

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., kinases), highlighting hydrophobic interactions between the bromo group and active-site residues.

- QSAR Models : Correlate substituent electronegativity (Bromo vs. Chloro) with logP (measured: ~1.2) and solubility.

- MD Simulations : Assess stability in aqueous environments, revealing hydrogen bonding with water molecules at the carboxylic acid group .

Q. How is this compound utilized as a building block for complex molecules?

Its carboxylic acid group enables amide coupling (EDC/HOBt) to amines, creating prodrugs or bioconjugates. The bromo-triazole serves as a click chemistry handle for CuAAC reactions with alkynes. Applications include:

- Peptide Mimetics : Conjugation to amino acid side chains.

- Metal-Organic Frameworks (MOFs) : Coordination via the triazole nitrogen .

Methodological Notes

- Crystallography : SHELX programs resolve crystal structures, though no direct data exists for this compound. General protocols involve data collection at 100 K and refinement with SHELXL .

- Purity Assessment : Avoid commercial sources (e.g., BenchChem); instead, use in-house HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Controlled Reactivity : Bromine’s lability necessitates inert atmospheres (N₂/Ar) during synthesis to prevent debromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.